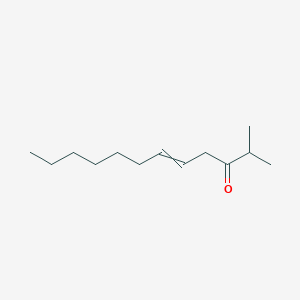
2-Methyldodec-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyldodec-5-en-3-one is an organic compound with the molecular formula C13H24O It is a ketone with a double bond located at the fifth carbon and a methyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodec-5-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylpropanal with undec-4-en-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective oxidation. This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield.
化学反応の分析
Types of Reactions
2-Methyldodec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogens or hydrogen halides can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
科学的研究の応用
2-Methyldodec-5-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
作用機序
The mechanism of action of 2-Methyldodec-5-en-3-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
2-Methyldodec-5-en-2-one: Similar structure but with the ketone group at the second carbon.
2-Methyldodec-4-en-3-one: Similar structure but with the double bond at the fourth carbon.
2-Methyldodec-6-en-3-one: Similar structure but with the double bond at the sixth carbon.
Uniqueness
2-Methyldodec-5-en-3-one is unique due to the specific positioning of its double bond and ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
651726-57-7 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h9-10,12H,4-8,11H2,1-3H3 |
InChIキー |
VDXLKJURBHAVRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
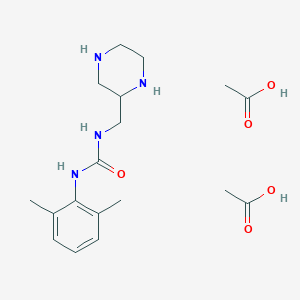
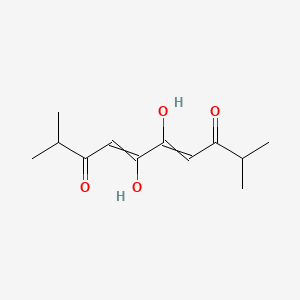
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
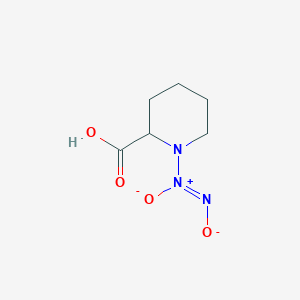
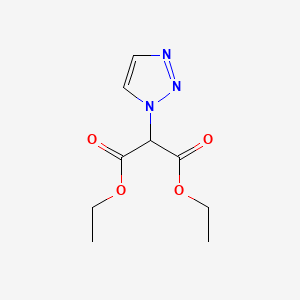
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
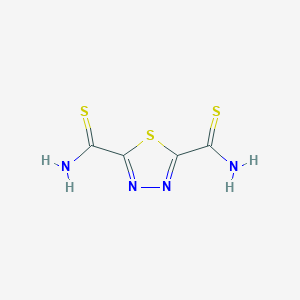
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)

